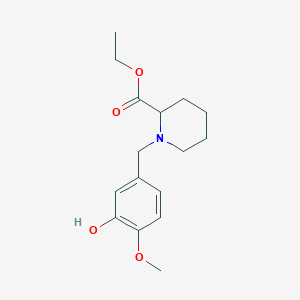
2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as synthetic drugs .
Synthesis Analysis
Thiazoles can be synthesized by various methods. For instance, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized by the transesterification of the corresponding butyl esters .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized by the transesterification of the corresponding butyl esters .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles have been investigated for their antimicrobial properties. In particular, compounds containing thiazole moieties exhibit activity against bacteria and fungi. For instance, derivatives of 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate have been screened for in vitro antibacterial activity against Gram-negative strains (such as Escherichia coli) and Gram-positive strains (including Staphylococcus aureus) . Additionally, they demonstrate moderate antifungal activity against species like Candida albicans and Candida glabrata .
Cardiovascular Health
Some thiazole derivatives show promise as antihypertensive agents. Exploring the effects of our compound on blood pressure regulation and cardiovascular health could be worthwhile.
Narayana, B., et al. (2020). Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl derivatives. Medicinal Chemistry Research, 29(4), 571-580. DOI: 10.1007/s00044-020-02540-5 ‘Acridines’ as New Horizons in Antifungal Treatment. (2020). Molecules, 25(7), 1480. DOI: 10.3390/molecules25071480
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Thiazoles have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future research directions could involve the design and development of different thiazole derivatives for various applications.
Eigenschaften
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-11-15(21-10-18-11)2-3-20-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h10,12-14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWCESLBJAJTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)


![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
